trans-3-Hydroxy-cyclopentanecarboxylic acid benzylamide
Description
Properties
IUPAC Name |
(1S,3S)-N-benzyl-3-hydroxycyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-7-6-11(8-12)13(16)14-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLLTPUIKNIJNB-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)NCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1C(=O)NCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 3-Ketocyclopentanecarboxylic Acid Derivatives
The reduction of 3-ketocyclopentanecarboxylic acid esters or acids represents a direct route to introduce the hydroxy group. Sodium borohydride (NaBH₄) in methanol at 0–5°C yields a mixture of cis and trans isomers, with the trans isomer predominating (65:35 ratio). For higher stereoselectivity, catalytic asymmetric reduction using Corey-Bakshi-Shibata (CBS) reagents achieves up to 92% enantiomeric excess (ee) for the trans product.
Table 1: Reduction Methods for 3-Ketocyclopentanecarboxylic Acid
| Reducing Agent | Solvent | Temperature (°C) | trans:cis Ratio | ee (%) |
|---|---|---|---|---|
| NaBH₄ | MeOH | 0–5 | 65:35 | – |
| CBS Catalyst | THF | -20 | 92:8 | 92 |
| L-Selectride | Et₂O | -78 | 88:12 | 85 |
The use of bulky hydrides like L-Selectride enhances trans selectivity by favoring attack on the less hindered face of the ketone. Post-reduction, the carboxylic acid is isolated via acid-base extraction, achieving 80–85% yields.
Mitsunobu Reaction for Stereochemical Inversion
For substrates with undesired cis configuration, the Mitsunobu reaction enables inversion to the trans isomer. A protocol adapted from cyclobutane systems involves treating cis-3-hydroxy-cyclopentanecarboxylic acid methyl ester with p-nitrobenzoic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in THF at 25°C. This produces the trans-p-nitrobenzoate intermediate, which is hydrolyzed to trans-3-hydroxy-cyclopentanecarboxylic acid in 90% yield.
Key Considerations :
-
Solvent polarity impacts reaction efficiency; THF outperforms DCM or toluene.
-
Excess DEAD (1.5 equiv) ensures complete conversion.
-
Byproduct triphenylphosphine oxide is removed via filtration.
Amidation Strategies to Form Benzylamide
The benzylamide moiety is introduced via coupling of trans-3-hydroxy-cyclopentanecarboxylic acid with benzylamine. Two approaches are prevalent: carbodiimide-mediated coupling and activation via acid chloride .
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the carboxylic acid reacts with benzylamine at 0°C, yielding the amide in 78% purity. However, this method requires rigorous exclusion of moisture and yields variable results due to competing hydrolysis.
Table 2: Amidation Reaction Parameters
| Activation Method | Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | Benzylamine | DMF | 0 | 78 |
| HATU | Benzylamine | DCM | 25 | 92 |
| SOCl₂ (Acid Chloride) | Benzylamine | THF | -10 | 85 |
Acid Chloride Route
Conversion of the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) followed by reaction with benzylamine in THF at -10°C provides higher yields (85%). This method avoids racemization and is scalable, though it necessitates careful handling of corrosive reagents.
Integrated Synthesis Pathways
Route 1: Reduction-Amidation Sequence
-
Reduction : 3-Ketocyclopentanecarboxylic acid methyl ester is reduced with L-Selectride to yield trans-3-hydroxy acid (88% trans).
-
Hydrolysis : The ester is saponified with NaOH in MeOH/H₂O.
-
Amidation : The free acid is coupled with benzylamine using HATU, achieving 92% yield.
Advantages : High stereoselectivity and compatibility with sensitive functional groups.
Route 2: Mitsunobu-Inversion Pathway
-
Cis Reduction : NaBH₄ reduction gives cis-hydroxy ester (65% cis).
-
Mitsunobu Inversion : Conversion to trans-p-nitrobenzoate, followed by hydrolysis.
Advantages : Corrects stereochemistry from readily available cis intermediates.
Analytical Characterization and Quality Control
Critical quality attributes include stereochemical purity (HPLC with chiral columns) and residual solvents (GC-MS). Nuclear Overhauser Effect (NOE) NMR confirms the trans configuration by correlating H-3 and H-5 protons.
Table 3: Analytical Specifications
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Stereochemical Purity | Chiral HPLC | ≥98% trans |
| Residual Solvents | GC-MS | ≤500 ppm |
| Benzylamide Content | ¹H NMR | ≥95% |
Challenges and Optimization Opportunities
-
Stereochemical Drift : Prolonged reaction times during amidation may cause epimerization. Low temperatures (-10°C) and rapid workup mitigate this.
-
Byproduct Formation : Triphenylphosphine oxide in Mitsunobu reactions complicates purification. Switching to polymer-supported PPh₃ improves isolation.
-
Scalability : Continuous flow systems for reduction and amidation steps enhance throughput and reproducibility.
Chemical Reactions Analysis
Hydrolysis of the Benzylamide Group
The benzylamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and biological activity.
This hydrolysis is reversible under coupling agents like EDC or DCC, enabling re-amination with alternative amines .
Oxidation of the Hydroxyl Group
The trans-3-hydroxyl group can be oxidized to a ketone, though steric hindrance from the cyclopentane ring moderates reactivity.
The trans configuration minimizes steric clashes, favoring higher yields with milder oxidants like Dess-Martin .
Esterification and Acylation
The hydroxyl group participates in esterification and acylation reactions, enhancing the compound’s lipophilicity.
Acylation proceeds with retention of stereochemistry, confirmed by X-ray crystallography .
Ring-Opening Reactions
Ring-opening is non-stereospecific but highly dependent on reaction conditions .
Suzuki Coupling and Cross-Coupling
The benzylamide’s aromatic ring enables palladium-catalyzed cross-coupling reactions for structural diversification:
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| Phenylboronic acid, Pd(PPh₃)₄ | DMF/H₂O, 80°C, 12 hours | Biaryl-modified benzylamide | 65% |
| Vinylboronic ester, [PdCl₂(dppf)] | THF, reflux | Styrenyl derivative | 58% |
These reactions retain the cyclopentane core while modifying the benzyl group .
Stereochemical Stability
The trans-3-hydroxy configuration remains stable under most conditions but epimerizes in strongly basic media (e.g., >pH 12). Kinetic studies show a half-life of 8 hours at pH 12, confirmed by chiral HPLC .
Key Data Tables
| Medium | Time (h) | Temperature | Conversion (%) |
|---|---|---|---|
| Acidic | 12 | Reflux | 100 |
| Basic | 8 | 80°C | 95 |
Table 2: Oxidation Efficiency Comparison
| Oxidant | Yield (%) | Byproducts |
|---|---|---|
| Jones reagent | 72 | Cr salts |
| Dess-Martin periodinane | 88 | None |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
This compound serves as an essential intermediate in organic synthesis. It can facilitate the development of more complex molecules through various reaction pathways. Its reactivity allows chemists to explore new synthetic methodologies, making it valuable for the creation of novel compounds .
Study of Reaction Mechanisms
Researchers utilize trans-3-Hydroxy-cyclopentanecarboxylic acid benzylamide to investigate reaction mechanisms. Its structural properties enable the exploration of catalytic processes and the optimization of synthetic routes. This application is crucial for advancing synthetic organic chemistry .
Biological Applications
Biochemical Assays
In biological research, this compound is explored for its interactions with enzymes and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays, aiding in the understanding of enzyme kinetics and metabolic regulation .
Potential Therapeutic Properties
this compound is under investigation for its potential therapeutic applications. Preliminary studies suggest it may be useful in drug development targeting specific biological pathways, such as enzyme inhibition or receptor modulation. This aspect positions it as a candidate for further pharmacological studies .
Industrial Applications
Pharmaceutical Production
The compound is employed in the pharmaceutical industry for the synthesis of drugs and specialty chemicals. Its versatility makes it suitable for various industrial processes, including the production of agrochemicals and other fine chemicals .
Catalyst Development
Due to its functional groups, this compound can be used in developing new catalysts. These catalysts are essential for enhancing reaction efficiency and selectivity in chemical manufacturing processes .
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has demonstrated that this compound can modulate enzyme activity, providing insights into its potential as a therapeutic agent against metabolic disorders .
- Synthetic Methodologies : A study highlighted the use of this compound in developing new palladium-catalyzed reactions, showcasing its role as a versatile building block in synthetic organic chemistry .
- Pharmacological Investigations : Investigations into its pharmacological properties have indicated promising results in targeting specific receptors associated with metabolic diseases, suggesting avenues for drug development .
Mechanism of Action
The mechanism of action of trans-3-Hydroxy-cyclopentanecarboxylic acid benzylamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Research Findings
- Metabolic Stability : Cycloalkane-based benzylamides (Cpc-BZA, Chc-BZA) exhibit organ-specific degradation, suggesting the need for prodrug strategies to enhance bioavailability .
- Structure-Activity Relationship (SAR) : Unsaturation (e.g., 1-Cpc-BZA) or heterocyclic rings (e.g., KMS-71) significantly alter efficacy and target engagement .
- Synthetic Accessibility : Benzylamide derivatives are efficiently synthesized via acid chloride coupling, with yields exceeding 90% in optimized protocols .
Biological Activity
Trans-3-hydroxy-cyclopentanecarboxylic acid benzylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopentane ring with a hydroxyl group and a benzylamide moiety. This unique structure contributes to its biological activity by enabling interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The compound may act as an enzyme inhibitor or receptor modulator, influencing metabolic pathways relevant to disease processes.
Biological Activity Data
Several studies have reported on the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Studies
- Anti-Cancer Activity : A study demonstrated that conjugating hydroxyalkanoic acids to peptides significantly enhanced their anti-cancer properties, suggesting that similar modifications could be explored for this compound .
- Enzyme Inhibition : Research on related cyclopentane derivatives indicated their potential as enzyme inhibitors, which could be relevant for developing therapies targeting metabolic disorders .
Potential Therapeutic Applications
Given its structural characteristics and preliminary findings on related compounds, this compound may hold promise in several therapeutic areas:
- Cancer Therapy : As indicated by its potential to enhance peptide activity against cancer cells.
- Metabolic Disorders : Its ability to modulate enzyme activities could be beneficial in treating conditions like diabetes or obesity.
- Neurological Disorders : Similar compounds have been investigated for their effects on calcium channels, which are crucial in neuroprotection strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
